Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester

Sol-gel processing Silica aerogel Hydrolysis-condensation kinetics

Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester (CAS 338-39-6), also known as tetrakis(2,2,2-trifluoroethoxy)silane, is a tetrafunctional organosilicon compound characterized by four electron-withdrawing 2,2,2-trifluoroethoxy groups bonded to a central silicon atom. With a molecular formula of C8H8F12O4Si and a molecular weight of 424.21 g/mol, this fluorinated orthosilicate ester possesses a high fluorine content (~53.7 wt%) and a density of approximately 1.476 g/cm³ (predicted).

Molecular Formula C8H8F12O4Si
Molecular Weight 424.21 g/mol
CAS No. 338-39-6
Cat. No. B12722361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester
CAS338-39-6
Molecular FormulaC8H8F12O4Si
Molecular Weight424.21 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2
InChIKeyMRBWGPMSUYEXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester (CAS 338-39-6): A High-Fluorine Silicate Ester for Accelerated Sol-Gel Processing and Hydrophobic Materials


Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester (CAS 338-39-6), also known as tetrakis(2,2,2-trifluoroethoxy)silane, is a tetrafunctional organosilicon compound characterized by four electron-withdrawing 2,2,2-trifluoroethoxy groups bonded to a central silicon atom [1]. With a molecular formula of C8H8F12O4Si and a molecular weight of 424.21 g/mol, this fluorinated orthosilicate ester possesses a high fluorine content (~53.7 wt%) and a density of approximately 1.476 g/cm³ (predicted) . It serves as a reactive precursor in sol-gel chemistry, where it undergoes hydrolysis and condensation to form fluorinated silica networks. The unique combination of high fluorine loading and tetrafunctional alkoxide reactivity distinguishes it from conventional alkyl orthosilicates such as tetraethyl orthosilicate (TEOS).

Why Tetraethyl Orthosilicate (TEOS) Cannot Substitute Tetrakis(2,2,2-trifluoroethyl) Orthosilicate in Fluorinated Sol-Gel Synthesis


Generic substitution of tetrakis(2,2,2-trifluoroethyl) orthosilicate with non-fluorinated analogs like TEOS (Si(OCH2CH3)4) leads to profound performance penalties in key applications. Unlike TEOS, which contains no fluorine and exhibits slow, catalyst-dependent gelation kinetics, the fluorinated ester demonstrates orders-of-magnitude faster sol-gel transition rates without added catalysts, enabling gel formation at precursor concentrations where TEOS remains a non-gelling liquid [1]. Furthermore, the absence of fluorine in TEOS precludes the inherent hydrophobicity imparted by the –OCH2CF3 ligands, necessitating costly post-synthetic fluorination steps to achieve comparable surface properties. The quantitative evidence below demonstrates that scientific users cannot assume interchangeability between this compound and conventional alkyl orthosilicates without sacrificing processing speed, achievable material porosity, and fluorine-mediated functionality.

Quantitative Differentiation Evidence for Tetrakis(2,2,2-trifluoroethyl) Orthosilicate Against Closest Analogs


Gelation Kinetics: Six Orders of Magnitude Faster than TEOS Without Added Catalyst

Under comparable uncatalyzed sol-gel conditions, tetrakis(2,2,2-trifluoroethyl) orthosilicate (Si(OCH2CF3)4) forms transparent monolithic gels at a rate approximately six orders of magnitude faster than tetraethyl orthosilicate (TEOS; Si(OCH2CH3)4). While TEOS requires hours to days for gelation under identical conditions, the fluorinated orthosilicate achieves gelation within minutes [1]. Additionally, the fluorinated precursor undergoes extremely facile hydrolysis and condensation with minimal silanol or cyclic intermediates, as evidenced by NMR and GC/IR analysis [1]. This accelerated kinetics arises from the electron-withdrawing effect of the –CF3 groups, which activates the Si–O bonds toward nucleophilic attack by water.

Sol-gel processing Silica aerogel Hydrolysis-condensation kinetics

Fluorine Loading: 53.7 wt% Intrinsic Fluorine vs. 0% for TEOS as a Proxy for Hydrophobicity and Dielectric Performance

Tetrakis(2,2,2-trifluoroethyl) orthosilicate possesses an intrinsic fluorine content of 53.7 wt% (12 fluorine atoms per molecule, molecular formula C8H8F12O4Si, MW 424.21 g/mol), compared to 0 wt% fluorine in TEOS (Si(OCH2CH3)4) and other non-fluorinated alkyl orthosilicates (e.g., TMOS, TPOS) [1]. This high fluorine loading is directly incorporated into the silica network upon hydrolysis and condensation, eliminating the need for post-synthetic fluorination with costly fluoroalkylsilane co-precursors. Class-level evidence from the low-κ dielectric literature indicates that fluorine doping in silica reduces the dielectric constant from 3.9 (undoped SiO2) to approximately 3.5 [2], and fluorinated silica surfaces exhibit significantly higher water contact angles than non-fluorinated analogs. The density of the target compound (1.476 g/cm³ predicted) is approximately 58% higher than TEOS (0.933 g/mL at 20 °C), reflecting the mass contribution of fluorine atoms and enabling higher mass loading per unit volume in formulated systems [3].

Hydrophobic coatings Low-k dielectric Fluorinated silica

Minimum Gelation Concentration: Monolithic Gels at 0.1% Solids vs. No Gelation for TEOS at Equivalent Dilution

Tetrakis(2,2,2-trifluoroethyl) orthosilicate enables the formation of monolithic silica gels at precursor concentrations as low as 0.1% solids, a regime where TEOS (Si(OCH2CH3)4) does not undergo gelation at all [1]. At 1% solids, the fluorinated precursor yields wet gels with pore sizes of approximately 100 nm, as estimated by hydrodynamic relaxation in beam-bending experiments, and the resulting monoliths exhibit higher moduli than theoretically predicted [1]. This capability extends the accessible density range of silica aerogels and xerogels beyond what is achievable with conventional alkyl orthosilicate precursors. The chemistry remains effective even in perfluorinated solvents, further enabling the synthesis of silica/fluoropolymer nanocomposites [1].

Ultra-low density aerogel Porous silica Sol-gel processing

High-Value Application Scenarios for Tetrakis(2,2,2-trifluoroethyl) Orthosilicate Based on Quantitative Differentiation Evidence


Rapid, Catalyst-Free Fabrication of Ultra-Low Density Silica Aerogels

The six-orders-of-magnitude acceleration in gelation kinetics relative to TEOS, combined with the ability to form monolithic gels at concentrations as low as 0.1% solids, makes tetrakis(2,2,2-trifluoroethyl) orthosilicate the precursor of choice for producing ultra-lightweight silica aerogels without acid or base catalysts [1]. This scenario is particularly relevant for thermal insulation applications where rapid processing and minimal solid content are essential. The elimination of catalyst residues also improves material purity for aerospace and semiconductor thermal barrier applications.

Single-Precursor Synthesis of Intrinsically Hydrophobic and Low-k Fluorinated Silica Coatings

The high intrinsic fluorine content (53.7 wt%) eliminates the need for co-condensation with expensive fluoroalkyltrialkoxysilane modifiers such as perfluorooctyltriethoxysilane (PFOTS). When hydrolyzed and condensed, the –OCH2CF3 groups are incorporated directly into the silica network, imparting hydrophobicity consistent with the class-level observation that fluorinated silica exhibits water contact angles substantially exceeding 90° [2]. This single-precursor approach simplifies formulation, reduces raw material inventory, and ensures homogeneous fluorine distribution for applications in hydrophobic optical coatings, anti-fouling surfaces, and interlayer low-κ dielectrics.

Fluorine-Doped Silica Nanoparticles for Drug Delivery and Biomedical Imaging

The compound's high fluorine content and rapid sol-gel reactivity enable the synthesis of fluorinated mesoporous silica nanoparticles (FMSNs) with tailored surface chemistry. Fluorinated silica nanoparticles are of growing interest in ¹⁹F MRI contrast agents and theranostic platforms, where high fluorine loading directly enhances signal-to-noise ratio. The absence of catalyst residues from the sol-gel process, as noted for this precursor [1], reduces potential cytotoxicity concerns associated with residual acid or base catalysts, making it a cleaner precursor choice for biomedical-grade silica synthesis.

Silica/Fluoropolymer Nanocomposites via Perfluorinated Solvent Processing

Because tetrakis(2,2,2-trifluoroethyl) orthosilicate is compatible with perfluorinated solvents—unlike TEOS, which has limited solubility in such media—it uniquely enables the in situ generation of silica networks within fluoropolymer matrices [1]. This capability supports the development of homogeneous silica/fluoropolymer nanocomposites with enhanced mechanical properties and thermal stability, relevant to chemically resistant coatings, gaskets, and seals in aggressive chemical environments.

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